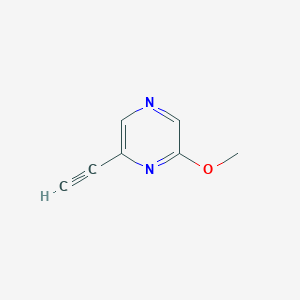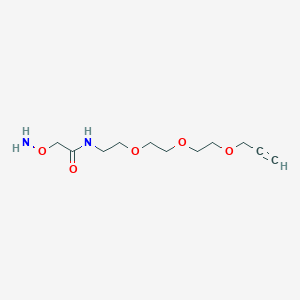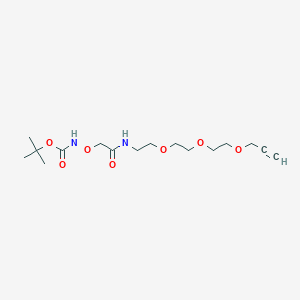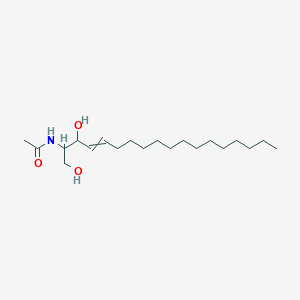
N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide
Overview
Description
Ceramide C2 is a synthetic analog of naturally occurring ceramides, which are a family of lipid molecules composed of sphingosine and a fatty acid. Ceramides play a crucial role in maintaining the structural integrity of cell membranes and are involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Ceramide C2, specifically, is used extensively in research due to its ability to mimic the biological activities of natural ceramides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceramide C2 can be synthesized through a multi-step chemical process. The synthesis typically involves the condensation of sphingosine with a fatty acid, such as acetic acid, under specific reaction conditions. The process begins with the protection of the amino group of sphingosine, followed by the acylation of the hydroxyl group with acetic anhydride. The final step involves the deprotection of the amino group to yield Ceramide C2.
Industrial Production Methods: In industrial settings, the production of Ceramide C2 involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as chromatography for purification. The use of biocatalysts and green chemistry principles is also explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ceramide C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the ceramide structure to study its biological functions and interactions.
Common Reagents and Conditions:
Oxidation: Ceramide C2 can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of Ceramide C2, which are used to study the structure-activity relationships and biological functions of ceramides .
Scientific Research Applications
Ceramide C2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, Ceramide C2 is used as a model compound to study the synthesis and properties of ceramides. It helps in understanding the chemical behavior of ceramides and their interactions with other molecules.
Biology: In biological research, Ceramide C2 is used to investigate the role of ceramides in cellular processes such as apoptosis, cell differentiation, and signal transduction. It is also used to study the metabolism and regulation of sphingolipids.
Medicine: Ceramide C2 is explored for its potential therapeutic applications, particularly in cancer research. It has been shown to induce apoptosis in cancer cells and is being studied for its potential use in cancer therapy .
Industry: In the cosmetic industry, Ceramide C2 is used in skincare products due to its ability to restore the skin barrier and improve skin hydration. It is also used in the development of drug delivery systems .
Mechanism of Action
Ceramide C2 is compared with other ceramide analogs such as Ceramide C6 and Ceramide C16. While all these compounds share a similar sphingosine backbone, they differ in the length of the fatty acid chain. Ceramide C2 has a shorter acyl chain compared to Ceramide C6 and Ceramide C16, which affects its solubility and biological activity. Ceramide C2 is more soluble in aqueous solutions, making it more suitable for certain experimental conditions. Additionally, the shorter chain length of Ceramide C2 allows for easier modification and derivatization, making it a versatile tool in research .
Comparison with Similar Compounds
- Ceramide C6
- Ceramide C16
- Ceramide C18
- Ceramide C24
These compounds are used in various studies to compare their biological activities and understand the structure-activity relationships of ceramides.
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTCBVOJNNKFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[(2-oxonaphthalen-1-ylidene)methylamino]phenyl]-2-phenylpropanamide](/img/structure/B8114574.png)

amino}methyl)phenyl]-4-methoxybenzenesulfonamide; phosphoric acid](/img/structure/B8114583.png)

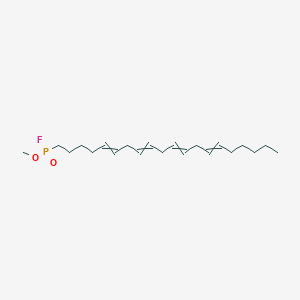
![2-amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-piperidin-4-yl-1H-pyridine-3-carbonitrile;hydrochloride](/img/structure/B8114600.png)
![9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B8114615.png)
![9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B8114621.png)
![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8114643.png)

![Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B8114653.png)
